molecular formula C6H8N2O B1581759 4-Methoxy-2-methylpyrimidine CAS No. 7314-65-0

4-Methoxy-2-methylpyrimidine

Cat. No. B1581759
CAS RN: 7314-65-0
M. Wt: 124.14 g/mol
InChI Key: XTRAWORUGOJWSH-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylpyrimidine is a chemical compound with the CAS Number: 7314-65-0 . It has a molecular weight of 124.14 . The IUPAC name for this compound is 4-methoxy-2-methylpyrimidine .


Molecular Structure Analysis

The InChI code for 4-Methoxy-2-methylpyrimidine is 1S/C6H8N2O/c1-5-7-4-3-6(8-5)9-2/h3-4H,1-2H3 . This indicates that the compound has a pyrimidine ring with a methoxy group at the 4th position and a methyl group at the 2nd position .


Physical And Chemical Properties Analysis

4-Methoxy-2-methylpyrimidine is a colorless to pale-yellow to yellow-brown liquid or solid . It is stored at room temperature . The compound has a molecular weight of 124.14 .

Scientific Research Applications

Pharmacology

4-Methoxy-2-methylpyrimidine: plays a significant role in pharmacology as a building block for synthesizing various drugs. Its pyrimidine core is a key structure in many pharmaceuticals, contributing to a wide range of therapeutic properties .

Antimicrobial and Antiviral Agents

Pyrimidine derivatives exhibit antimicrobial and antiviral activities, making them valuable in developing new medications for infectious diseases .

Anticancer Compounds

The compound’s structural motif is common in molecules designed to interfere with cell division, which is crucial in cancer treatment strategies .

Agriculture

In the agricultural sector, 4-Methoxy-2-methylpyrimidine derivatives are used to create pesticides and herbicides. These compounds can act as growth regulators or protectants against various plant pathogens .

Pesticide Synthesis

Pyrimidine rings are found in many pesticides, where they contribute to the toxicity against targeted pests .

Material Science

In material science, 4-Methoxy-2-methylpyrimidine is used as a precursor for synthesizing compounds with specific optical and electronic properties. These materials find applications in electronics and photonics .

Electronic Materials

The compound’s derivatives can be used to create materials for semiconductors and other electronic components .

Chemical Synthesis

4-Methoxy-2-methylpyrimidine: serves as an intermediate in the synthesis of complex organic molecules. It’s used in various chemical reactions to build larger structures with desired chemical properties .

Combinatorial Chemistry

It is utilized in combinatorial chemistry to generate libraries of compounds for drug discovery and other applications .

Environmental Science

In environmental science, derivatives of 4-Methoxy-2-methylpyrimidine are studied for their interaction with pollutants and their potential use in bioremediation processes .

Pollution Monitoring

The compound’s derivatives can be used to monitor environmental pollutants and study their effects on ecosystems .

Biochemistry Research

In biochemistry research, 4-Methoxy-2-methylpyrimidine is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays .

Metabolomics

This compound is used in metabolomics studies to understand metabolic processes and identify biomarkers for diseases .

Safety And Hazards

The safety information for 4-Methoxy-2-methylpyrimidine includes several hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The compound is labeled with the GHS07 pictogram .

Future Directions

While the specific future directions for 4-Methoxy-2-methylpyrimidine are not available, there is a general trend in drug discovery to use heterocyclic scaffolds, like pyrimidines, to obtain compounds for the treatment of human diseases . This suggests that 4-Methoxy-2-methylpyrimidine could potentially be used in the development of new drugs.

properties

IUPAC Name

4-methoxy-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-7-4-3-6(8-5)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRAWORUGOJWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336737
Record name 4-Methoxy-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-methylpyrimidine

CAS RN

7314-65-0
Record name 4-Methoxy-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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